molecular formula C9H6Br2O B12277085 2,3-Dibromo-2,3-dihydro-1H-inden-1-one CAS No. 50870-59-2

2,3-Dibromo-2,3-dihydro-1H-inden-1-one

Cat. No.: B12277085
CAS No.: 50870-59-2
M. Wt: 289.95 g/mol
InChI Key: DKFIODDWNZLRCT-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 2,3-dibromo-2,3-dihydro- is a brominated derivative of 1H-Inden-1-one. This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the dihydroindenone ring. It is a significant compound in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Inden-1-one, 2,3-dibromo-2,3-dihydro- can be synthesized through the bromination of 1H-Inden-1-one. The reaction typically involves the use of bromine (Br2) in an organic solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1H-Inden-1-one, 2,3-dibromo-2,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Inden-1-one, 2,3-dibromo-2,3-dihydro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2,3-dibromo-2,3-dihydro- involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

  • 1H-Inden-1-one, 2,3-dihydro-
  • 1H-Inden-1-one, 2-bromo-2,3-dihydro-
  • 1H-Inden-1-one, 3-bromo-2,3-dihydro-

Comparison: 1H-Inden-1-one, 2,3-dibromo-2,3-dihydro- is unique due to the presence of two bromine atoms, which significantly alters its chemical reactivity compared to its mono-brominated counterparts. This compound exhibits higher reactivity in substitution reactions and can form a wider variety of derivatives .

Properties

CAS No.

50870-59-2

Molecular Formula

C9H6Br2O

Molecular Weight

289.95 g/mol

IUPAC Name

2,3-dibromo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6Br2O/c10-7-5-3-1-2-4-6(5)9(12)8(7)11/h1-4,7-8H

InChI Key

DKFIODDWNZLRCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(C2=O)Br)Br

Origin of Product

United States

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